5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
Overview
Description
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride, commonly known as SCH-23390, is a selective dopamine D1 receptor antagonist. It is a widely used pharmacological tool in the field of neuroscience research due to its ability to selectively block dopamine D1 receptors.
Mechanism Of Action
SCH-23390 selectively blocks dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex of the brain. By blocking these receptors, SCH-23390 inhibits the excitatory effects of dopamine on these regions, leading to a decrease in dopamine-mediated neurotransmission. This results in a decrease in the activity of the dopaminergic pathway, which is associated with reward, motivation, and learning.
Biochemical And Physiological Effects
SCH-23390 has been shown to have a number of biochemical and physiological effects. In animal studies, SCH-23390 has been shown to decrease locomotor activity, reduce the reinforcing effects of drugs of abuse, and impair learning and memory. In addition, SCH-23390 has been shown to decrease the release of glutamate, a major excitatory neurotransmitter, in the prefrontal cortex.
Advantages And Limitations For Lab Experiments
One of the main advantages of using SCH-23390 in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to selectively block the effects of dopamine on these receptors without affecting other neurotransmitter systems. However, one limitation of using SCH-23390 is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Future Directions
There are a number of future directions for research on SCH-23390. One area of interest is the role of dopamine D1 receptors in addiction and drug abuse. SCH-23390 has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that dopamine D1 receptors may be a potential target for the treatment of addiction. Another area of interest is the role of dopamine D1 receptors in cognitive processes, such as learning and memory. Further research is needed to fully understand the mechanisms underlying these effects and to develop potential therapeutic interventions.
Scientific Research Applications
SCH-23390 is commonly used in neuroscience research to selectively block dopamine D1 receptors. It has been used to study the role of dopamine in various physiological and pathological processes, such as addiction, schizophrenia, and Parkinson's disease. SCH-23390 has also been used to investigate the neural mechanisms underlying learning and memory, motivation, and reward.
properties
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRPUQURUAXOHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042599 | |
Record name | L-741,742 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride | |
CAS RN |
874882-93-6 | |
Record name | L-741742 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874882936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-741742 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Y3N86U2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.